5-Methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
5-Methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Brand Name:
Vulcanchem
CAS No.:
35482-50-9
VCID:
VC0005293
InChI:
InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14?/m0/s1
SMILES:
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Molecular Formula:
C17H22O2
Molecular Weight:
258.35 g/mol
5-Methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
CAS No.: 35482-50-9
Inhibitors
VCID: VC0005293
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol
CAS No. | 35482-50-9 |
---|---|
Product Name | 5-Methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
Molecular Formula | C17H22O2 |
Molecular Weight | 258.35 g/mol |
IUPAC Name | 5-methyl-2-[(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
Standard InChI | InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14?/m0/s1 |
Standard InChIKey | GKVOVXWEBSQJPA-UONOGXRCSA-N |
Isomeric SMILES | CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O |
SMILES | CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O |
Canonical SMILES | CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O |
Appearance | Assay:≥97%A solution in methyl acetate |
Synonyms | 5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol |
PubChem Compound | 10220780 |
Last Modified | Nov 11 2021 |
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